molecular formula C18H21FN4O B5173206 [3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

[3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B5173206
M. Wt: 328.4 g/mol
InChI Key: OPJYQDZHUSQEIK-UHFFFAOYSA-N
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Description

[3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a complex organic compound that features a combination of fluorinated aniline, piperidine, and tetrahydrocyclopentapyrazole moieties

Preparation Methods

The synthesis of [3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Fluoroaniline Intermediate: The synthesis begins with the preparation of 3-fluoroaniline through the fluorination of aniline.

    Piperidine Derivative Formation: The next step involves the formation of a piperidine derivative, which can be achieved through cyclization reactions.

    Cyclopentapyrazole Synthesis: The tetrahydrocyclopentapyrazole moiety is synthesized separately, often through cycloaddition reactions.

    Coupling Reactions: The final step involves coupling the fluoroaniline, piperidine, and cyclopentapyrazole intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

[3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated aniline moiety, using reagents such as halogens or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, facilitated by catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications:

Mechanism of Action

The mechanism of action of [3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the therapeutic application being studied.

Comparison with Similar Compounds

[3-(3-Fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone can be compared with other similar compounds, such as:

    Fluoroaniline Derivatives: Compounds containing the fluoroaniline moiety, which may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring, known for their pharmacological properties.

    Cyclopentapyrazole Derivatives: Compounds with a cyclopentapyrazole structure, which may have unique chemical and biological properties.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer specific biological activities and therapeutic potential.

Properties

IUPAC Name

[3-(3-fluoroanilino)piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-12-4-1-5-13(10-12)20-14-6-3-9-23(11-14)18(24)17-15-7-2-8-16(15)21-22-17/h1,4-5,10,14,20H,2-3,6-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJYQDZHUSQEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC3=C2CCC3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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